molecular formula C22H21ClN2S B14407692 1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea CAS No. 86956-75-4

1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea

Cat. No.: B14407692
CAS No.: 86956-75-4
M. Wt: 380.9 g/mol
InChI Key: YDNVLBSSWGOUET-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea is a chemical compound with the molecular formula C22H21ClN2S It is a thiourea derivative, characterized by the presence of a thiourea group (–NH–C(=S)–NH–) bonded to a 3-chloro-4-methylphenyl group and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea typically involves the reaction of 3-chloro-4-methylaniline with benzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibenzyl-3-phenylthiourea: Lacks the chloro and methyl substituents on the phenyl ring.

    1,1-Dibenzyl-3-(4-chlorophenyl)thiourea: Similar structure but with a different position of the chloro substituent.

    1,1-Dibenzyl-3-(3-methylphenyl)thiourea: Similar structure but without the chloro substituent.

Uniqueness

1,1-Dibenzyl-3-(3-chloro-4-methylphenyl)thiourea is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other thiourea derivatives.

Properties

CAS No.

86956-75-4

Molecular Formula

C22H21ClN2S

Molecular Weight

380.9 g/mol

IUPAC Name

1,1-dibenzyl-3-(3-chloro-4-methylphenyl)thiourea

InChI

InChI=1S/C22H21ClN2S/c1-17-12-13-20(14-21(17)23)24-22(26)25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

YDNVLBSSWGOUET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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